3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the androgen receptor . This receptor plays a crucial role in the regulation of growth and development of prostate cancer cells .
Mode of Action
This compound acts as an antagonist to the androgen receptor . It binds to the receptor, inhibiting its activity and leading to a decrease in the proliferation of prostate cancer cells .
Biochemical Pathways
The compound affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling process, leading to a decrease in the expression of androgen-responsive genes. This results in reduced proliferation of prostate cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and are metabolized by the liver
Result of Action
The inhibition of the androgen receptor by this compound leads to a decrease in the proliferation of prostate cancer cells . This results in a reduction in the growth of prostate tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline aldehydes under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Pyrazole: Another heterocyclic compound with diverse applications in medicinal chemistry.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.
Uniqueness
3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its combined pyrazole and quinoline moieties, which confer distinct chemical and biological properties. The presence of both fluorine and phenyl groups further enhances its stability and activity compared to similar compounds .
Biological Activity
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anti-inflammatory and antimicrobial properties, as well as its potential applications in medicinal chemistry.
The molecular formula of this compound is C22H16FN3, with a molecular weight of approximately 353.38 g/mol. Its structure includes a fluorinated phenyl group, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit notable anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among these derivatives, compounds structurally related to this compound demonstrated significant inhibition of NO production and reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are key mediators in inflammatory responses .
Case Study: Inhibition of Nitric Oxide Production
A specific case study reported that a derivative closely related to the target compound exhibited an IC50 value of 0.39 μM for NO production inhibition. This potency was comparable to established anti-inflammatory agents, indicating the therapeutic potential of this class of compounds .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 0.39 | Inhibition of iNOS and COX-2 |
Antimicrobial Activity
In addition to anti-inflammatory properties, pyrazolo[4,3-c]quinolines have shown promising antimicrobial activities. A study focusing on various derivatives tested their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, demonstrating potent antibacterial effects .
Antimicrobial Efficacy Table
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 | Staphylococcus aureus |
Derivative X | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. The position and nature of substituents on the phenyl ring play crucial roles in determining their potency against inflammation and microbial activity. For instance, para-substituted derivatives generally exhibit enhanced activity compared to their ortho or meta counterparts due to better electronic distribution and steric factors .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUYSVZAWMVHHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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